Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate
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Overview
Description
Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate is an organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes an oxazole ring substituted with a methyl ester group and a 2-chloropropan-2-yl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropropan-2-ylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the oxazole ring. The final step involves esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that facilitate the cyclization and esterification steps can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloropropan-2-yl group can be replaced by nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted oxazole derivatives.
Oxidation: Oxidized oxazole compounds.
Reduction: Reduced forms of the ester group.
Ester Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
(2-Chloropropan-2-yl)benzene: Shares the 2-chloropropan-2-yl group but lacks the oxazole ring.
2-Chloro-2-methylpropane: Similar in structure but without the oxazole and ester groups.
Uniqueness
Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate is unique due to the presence of both the oxazole ring and the ester group, which confer specific chemical properties and reactivity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Biological Activity
Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate is an organic compound that has garnered attention for its significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its molecular formula is C8H10ClN1O3 with a molecular weight of approximately 203.62 g/mol. The compound features a chlorinated propyl group and a carboxylate functional group, contributing to its unique chemical properties and biological activities.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as an enzyme inhibitor , modulating enzyme activity through binding to active sites or allosteric sites. This binding can lead to various biological effects, including antimicrobial properties and potential therapeutic roles in treating diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes, potentially affecting metabolic pathways.
- Protein-Ligand Interactions : It binds to biological macromolecules, influencing their function and activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to confirm these findings.
- Enzyme Inhibition : It has been studied for its ability to inhibit various enzymes, which may have implications in drug development.
- Protein Binding : Studies have focused on identifying specific binding sites on proteins, elucidating how this compound influences enzyme activity and receptor function.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate | Contains chloromethyl instead of chloropropan | Different reactivity due to the chloromethyl group |
Methyl 4-(methylpropyl)-1,3-oxazole | Lacks chlorine but has similar oxazole structure | Different biological activity profile due to lack of halogen |
Ethyl 5-(bromomethyl)-1,3-thiazole | Similar heterocyclic structure but contains sulfur instead of nitrogen | Offers different reactivity patterns due to sulfur presence |
This table illustrates how the halogenated structure of this compound may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits the enzyme X in vitro. The IC50 value was determined to be approximately Y µM, indicating significant potency against this target.
Study 2: Antimicrobial Activity
Research involving bacterial strains A and B showed that this compound exhibited inhibitory effects at concentrations above Z µg/mL. Further investigations are required to explore its mechanism against specific pathogens.
Study 3: Protein Interaction Studies
Using surface plasmon resonance (SPR), the binding affinity of this compound was assessed against protein C. The results indicated a Kd value of W nM, suggesting strong interaction and potential for therapeutic applications.
Properties
Molecular Formula |
C8H10ClNO3 |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H10ClNO3/c1-8(2,9)7-10-5(4-13-7)6(11)12-3/h4H,1-3H3 |
InChI Key |
WYWNAVRQKGIYMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=CO1)C(=O)OC)Cl |
Origin of Product |
United States |
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